6-Fluoro-2,3-dihydro-1H-inden-1-amine

Description

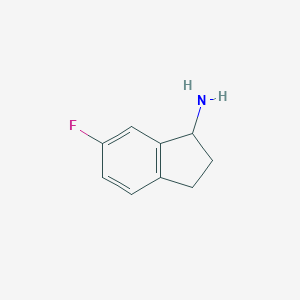

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXWOWJBKSZXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572502, DTXSID701272928 | |

| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148960-37-6, 168902-77-0 | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148960-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 2,3 Dihydro 1h Inden 1 Amine and Its Analogs

General Synthetic Strategies for Dihydroindene and Aminoindane Derivatives

The construction of the dihydroindene (also known as indane) framework is a foundational aspect of synthesizing compounds like 6-Fluoro-2,3-dihydro-1H-inden-1-amine. A common approach involves the cyclization of suitable precursors. For instance, indane-1,3-dione can be synthesized through the nucleophilic addition of an alkyl acetate to a dialkyl phthalate in basic conditions, followed by hydrolysis and decarboxylation. mdpi.com

Various catalytic systems have been developed to facilitate the synthesis of indene and its derivatives. Rhodium(III)-catalyzed C-H activation followed by intramolecular aldol condensation provides an atom-economical route to functionalized indenes. researchgate.net Similarly, palladium-catalyzed intramolecular cyclization of alkynes and imines offers a method for constructing the indole nucleus, a related heterocyclic system. organic-chemistry.org

Once the dihydroindene core is established, the introduction of an amine group is the next critical step. A rsc.orgrsc.org-hydride shift mediated C(sp3)–H bond functionalization has been described as an expeditious method for the synthesis of 1-aminoindane derivatives. rsc.org Another route involves the use of indanone as a starting material, which can be reacted with isoamyl nitrite and then reduced under high pressure with a palladium-carbon catalyst to yield the target aminoindane. google.com

The aminoindane structure itself is a significant scaffold in medicinal chemistry due to its biological activities, which include antibacterial, antiviral, and analgesic properties. researchgate.netresearchgate.net

Asymmetric Synthesis Approaches to Chiral Indane Amines

The synthesis of chiral amines, including chiral indane amines, is of great importance in the pharmaceutical industry, as the stereochemistry of a molecule can significantly impact its biological activity. yale.edu Asymmetric synthesis aims to produce a single enantiomer of a chiral compound.

One general strategy for the asymmetric synthesis of amines involves the use of a chiral reagent, such as tert-butanesulfinamide, which can be used to prepare a wide variety of chiral amines. yale.edu Another powerful technique is asymmetric hydrogenation, which uses a chiral catalyst to stereoselectively add hydrogen to a prochiral substrate. acs.org

Enantioselective catalysis is a key approach for the efficient synthesis of chiral molecules. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction.

Manganese-based catalysts have emerged as effective tools for asymmetric hydrogenation. A manganese catalyst with a facially coordinating P,N,N ligand has been shown to catalyze the hydrogenation of imines derived from indanone derivatives with high enantioselectivity. researchgate.net This method is advantageous as it does not require an activating group on the imine. researchgate.net Furthermore, manganese-catalyzed asymmetric hydrogenation of 3H-indoles has been reported to produce chiral indoline scaffolds with excellent yields and enantioselectivities. nih.govresearchgate.net

Table 1: Manganese-Catalyzed Enantioselective Hydrogenation of Indanone-Derived Imines

| Substrate | Catalyst Loading (mol%) | Pressure (bar H₂) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

| N-(1H-inden-1-ylidene)aniline | 1 | 50 | 60 | 16 | >99 | 95 |

| N-(5-bromo-1H-inden-1-ylidene)aniline | 1 | 50 | 60 | 16 | >99 | 96 |

| N-(5-methoxy-1H-inden-1-ylidene)aniline | 1 | 50 | 60 | 16 | >99 | 94 |

Data synthesized from representative examples in the literature.

Palladium catalysts are versatile and widely used in organic synthesis. In the context of indane amine synthesis, palladium-catalyzed reactions such as C-H activation and amination are relevant. nih.govorganic-chemistry.org For example, a palladium-catalyzed synthesis of indoles from 2-iodostyrenes and di-t-butyldiaziridinone has been developed, which involves the simultaneous formation of two C-N bonds. nih.govorganic-chemistry.org Palladium catalysis can also be used for the carbonylative synthesis of indolizines, which are structurally related to indoles. nih.gov

Nickel catalysis has gained prominence due to the unique properties of nickel, such as its ability to facilitate oxidative addition and access multiple oxidation states. nih.gov These properties have been leveraged to develop a range of transformations, including reductive coupling and cross-coupling reactions. nih.govacs.org Nickel-catalyzed reactions are relevant to the synthesis of the indane framework. For instance, nickel-catalyzed, ligand-free, diastereoselective annulations between activated allenes and 2-formylarylboronic acids can produce 3-methyleneindan-1-ols. researchgate.net

Table 2: Nickel-Catalyzed Diastereoselective Annulation

| Allene | Arylboronic Acid | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| Ethyl 2,3-butadienoate | 2-Formylphenylboronic acid | Ni(cod)₂ | Toluene | 25 | 85 | >20:1 |

| Ethyl 2,3-pentadienoate | 2-Formylphenylboronic acid | Ni(cod)₂ | Toluene | 25 | 82 | >20:1 |

Data synthesized from representative examples in the literature.

Copper catalysts offer an economical and efficient option for certain synthetic transformations. Copper-catalyzed annulation reactions have been developed to construct various heterocyclic and carbocyclic frameworks. For example, a copper(I)-catalyzed tandem annulation/enol nucleophilic addition has been used to access multisubstituted indoles. rsc.org Additionally, a copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been established for the synthesis of trifluoromethylated 1-indanones. frontiersin.org

Enantioselective Catalytic Methods

Organocatalysis and Phase-Transfer Catalysis for Asymmetric Additions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, often utilizing small, metal-free organic molecules to catalyze stereoselective transformations. d-nb.inforesearchgate.net For the synthesis of chiral indanamines, the organocatalytic aza-Michael reaction represents a key strategy for forming the crucial C-N bond. d-nb.infonih.govbeilstein-journals.org This reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. In a potential route to this compound, an appropriately substituted 6-fluoro-1H-indene could serve as the Michael acceptor, with a chiral organocatalyst, such as a cinchona alkaloid derivative, facilitating the enantioselective addition of an amine source. nih.govresearchgate.net

Phase-transfer catalysis (PTC) provides another effective methodology, particularly when reactants are in different phases. researchgate.netnih.gov Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can generate a chiral ion pair that shuttles a reactant across the phase boundary, inducing asymmetry in the process. nih.gov In the context of synthesizing fluorinated indanones, which are precursors to the target amine, cinchona alkaloid-derived PTCs have been used for the enantioselective fluorination of indanone-derived β-ketoesters. nih.gov Furthermore, the combination of PTC with organocatalysis, specifically through chiral anion phase-transfer catalysis, has proven effective for asymmetric fluorination of alkenes, a strategy that could be adapted for the synthesis of fluorinated cyclic amines. pnas.orgnih.govacs.orgacs.org

The table below summarizes representative organocatalytic systems applicable to asymmetric additions for the synthesis of chiral cyclic amines and related fluorination reactions.

| Catalyst Type | Reaction | Substrate Example | Key Features |

| Cinchona Alkaloid-Derived Amine | Intramolecular aza-Michael Addition | Enone Carbamates | Forms 2-substituted piperidines with high yield (75–95%) and enantioselectivity (up to 99% ee). nih.gov |

| Cinchona Alkaloid Urea Ammonium Salt | aza-Michael Addition to Cyclic Enones | Cyclohexenone | Accomplished with up to 98% ee; adducts can be converted to cyclic 1,3-aminoalcohols. nih.gov |

| Adamantoyl-derivatized Cinchona Alkaloid PTC | Enantioselective Fluorination | Indanone-derived β-ketoesters | Affords α-fluorinated products with high enantioselectivities (84–94% ee). nih.gov |

| Chiral Phosphate Anion | Asymmetric Fluorination of Alkenes | Allylic Alcohols | Utilizes Selectfluor® via ion-exchange to create a chiral electrophilic species for enantioselective fluorination. acs.org |

Diastereoselective Synthesis Utilizing Chiral Auxiliaries (e.g., Sulfinyl Group)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. The N-tert-butanesulfinyl group, introduced by Ellman, is one of the most effective chiral auxiliaries for the asymmetric synthesis of amines. osi.lvwikipedia.org The sulfinyl group is configurationally stable, easily introduced and removed, and exerts a powerful directing effect in nucleophilic additions. nih.gov

The general strategy involves the condensation of a ketone, in this case, 6-fluoro-1-indanone, with enantiopure tert-butanesulfinamide to form an N-sulfinylimine (or thiooxime S-oxide). wikipedia.org This intermediate then undergoes a diastereoselective addition of a nucleophile, such as a hydride from a reducing agent. The stereochemical outcome is dictated by a six-membered chair-like transition state where the nucleophile attacks the imine carbon from the less sterically hindered face, opposite the bulky tert-butyl group. Subsequent acidic hydrolysis cleanly removes the sulfinyl auxiliary to yield the chiral primary amine with a high degree of stereopurity. wikipedia.org This methodology is highly reliable for accessing amines with multiple stereogenic centers. osi.lv

Ellman Sulfinimine Chemistry for Chiral Amine Preparation

Ellman's sulfinimine chemistry is a cornerstone of modern asymmetric amine synthesis. yale.eduwikipedia.org The synthesis of this compound via this method begins with the condensation of 6-fluoro-1-indanone with either (R)- or (S)-tert-butanesulfinamide. This reaction is typically promoted by a Lewis acid like titanium(IV) ethoxide or copper(II) sulfate to afford the corresponding N-tert-butanesulfinyl ketimine in high yield. nih.govharvard.edu

The resulting chiral sulfinylimine is a versatile electrophile. nih.gov The key to the asymmetry is the diastereoselective 1,2-addition of a nucleophile to the C=N bond. For the synthesis of the parent amine, a simple reduction is required. Reagents like sodium borohydride can provide the desired product, with the stereoselectivity controlled by the chiral sulfinyl group. nih.gov The addition of organometallic reagents, such as Grignard reagents, to the sulfinylimine of 6-fluoro-1-indanone would lead to analogs of the target compound with substitution at the C1 position, also with high diastereoselectivity. harvard.edu

The final step is the removal of the auxiliary group. Treatment with a strong acid, such as hydrochloric acid in an alcohol solvent, readily cleaves the N-S bond to liberate the free amine as its ammonium salt, which can be isolated. harvard.edu The robustness and high stereochemical control of this method make it a widely used approach in both academic and industrial settings.

Fluorination Strategies in Indane Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. beilstein-journals.orgtcichemicals.com For a target like this compound, the fluorine atom can be introduced either by direct fluorination of an existing indane skeleton or by constructing the indane ring from a pre-fluorinated starting material.

Direct Asymmetric Fluorination

Direct asymmetric fluorination involves the enantioselective installation of a fluorine atom onto a prochiral substrate. For the synthesis of 6-fluoro-1-indanone, a key precursor, the asymmetric fluorination of an alkyl 1-indanone-2-carboxylate is a viable approach. This reaction utilizes an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a chiral catalyst.

Various catalytic systems have been developed for this transformation. For instance, complexes of copper(II) triflate with chiral Box ligands have been shown to catalyze the fluorination of 1-indanone-2-carboxylates. researchgate.net Similarly, lanthanide triflates, particularly europium(III) triflate, combined with chiral pybox-type ligands, afford the corresponding α-fluoro derivatives in high yields and enantiomeric excesses. mdpi.com These methods generate a chiral quaternary center bearing a fluorine atom, which can then be further manipulated to yield the desired 6-fluoroindane structure after decarboxylation and other functional group transformations.

The following table details results from studies on the asymmetric fluorination of 1-indanone derivatives.

| Catalyst System | Fluorinating Agent | Substrate | ee (%) | Yield (%) |

| ind-pybox-Eu(OTf)₃ | NFSI | tert-butyl 1-indanone-2-carboxylate | 96 | - |

| (S,S)-L1-Cu(OTf)₂ | NFSI | Methyl 1-indanone-2-carboxylate | >99 | 90 |

| Cinchona Alkaloid PTC | Selectfluor® | Indanone-derived β-ketoester | 84–94 | - |

Data sourced from multiple studies. nih.govresearchgate.netmdpi.com

Incorporation of Fluorinated Moieties

An alternative and often more straightforward approach is to utilize commercially available fluorinated building blocks. nih.govnbinno.comnih.gov The synthesis of the 6-fluoroindane skeleton can be achieved by starting with a simple, fluorinated aromatic compound like 4-fluorotoluene or 4-fluorobenzoic acid.

A plausible synthetic route would involve a Friedel-Crafts acylation of a fluorinated benzene (B151609) derivative with a suitable three-carbon unit (e.g., succinic anhydride), followed by reduction and intramolecular cyclization to form the indanone ring. For example, starting from 1-bromo-4-fluorobenzene, a series of reactions including acylation, reduction, and cyclization can effectively construct the 6-fluoro-1-indanone core. This precursor can then be converted to the target amine using the methods described previously, such as Ellman's sulfinimine chemistry. This building block approach avoids the challenges of direct fluorination and often allows for more scalable and cost-effective syntheses. tcichemicals.com

Impact of Fluorine on Synthesis Mechanisms and Stereochemical Outcomes

The presence of a fluorine atom on the aromatic ring of the indane system can exert significant stereoelectronic effects that influence reaction mechanisms and stereochemical outcomes. beilstein-journals.org Fluorine is the most electronegative element, and its strong electron-withdrawing nature can impact the reactivity of the entire molecule.

In the context of diastereoselective synthesis using a sulfinyl auxiliary (Section 2.2.2), the fluorine atom at the 6-position can influence the conformation of the N-sulfinylimine intermediate. This is due to stereoelectronic interactions, such as the gauche effect, where the fluorine atom may favor a specific spatial arrangement relative to other parts of the molecule. beilstein-journals.org This conformational preference can, in turn, affect the facial selectivity of the nucleophilic attack on the imine, potentially enhancing the diastereomeric ratio of the product. The fluorine atom's electron-withdrawing effect also alters the electron density of the aromatic ring, which could influence the rates of reactions involving this part of the molecule, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions if such steps were involved in analog synthesis.

Specific Reaction Pathways and Mechanistic Considerations for Indane Formation

The construction of the indane framework, a fused bicyclic system consisting of a benzene ring and a cyclopentane ring, can be achieved through various synthetic strategies. The introduction of the amine functionality at the C-1 position and the fluorine atom on the aromatic ring requires careful planning of the synthetic route. Key precursors for the synthesis of this compound often involve the corresponding ketone, 6-fluoro-1-indanone.

The synthesis of 6-fluoro-1-indanone can be accomplished via an intramolecular Friedel-Crafts acylation. One reported method starts from 3-(4-fluorophenyl)propionic acid, which is first converted to its acyl chloride. The subsequent cyclization is promoted by a Lewis acid, such as aluminum trichloride (AlCl₃), in a suitable solvent like 1,2-dichloroethane to yield 6-fluoro-1-indanone guidechem.comchemicalbook.com.

Oxime Reduction and Reductive Amination Routes

A common and effective method for the introduction of a primary amine group onto a carbonyl carbon is through the formation of an oxime followed by its reduction. This two-step process is a reliable route to 1-aminoindanes.

The initial step involves the condensation of a ketone, such as 6-fluoro-1-indanone, with hydroxylamine (NH₂OH) or its hydrochloride salt to form the corresponding oxime. This reaction is typically carried out in a solvent like pyridine and proceeds readily.

The subsequent reduction of the oxime intermediate to the primary amine is a critical step. Various reducing agents can be employed for this transformation. A patent for the synthesis of the non-fluorinated analog, 2,3-dihydro-1H-inden-1-amine, describes the use of Raney nickel in an alkaline solution as an effective method for the reduction of the indanone oxime google.com. This method is applicable to the fluorinated analog as well. The reaction involves the catalytic hydrogenation of the C=N double bond of the oxime.

Alternatively, direct reductive amination provides a one-pot approach to convert a ketone to an amine. This reaction involves the treatment of the ketone with an amine source, often ammonia or an ammonium salt, in the presence of a reducing agent. For the synthesis of this compound, 6-fluoro-1-indanone can be reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation wikipedia.org. The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the amine. The choice of reducing agent is crucial to prevent the reduction of the starting ketone.

A study on the reductive amination of 1-indanone with R-(+)-α-phenethylamine explored various catalysts, highlighting the potential for stereoselective synthesis of N-substituted indanamines researchgate.net. While this example involves a chiral amine, the underlying principle of reductive amination is directly applicable to the synthesis of the primary amine with ammonia.

1,3-Dipolar Cycloaddition Reactions in Spiro-Indane Derivative Synthesis

While not a direct route to this compound, 1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of more complex indane analogs, particularly spiro-indane derivatives. These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile to construct a five-membered ring.

In the context of indane synthesis, azomethine ylides are commonly used as the 1,3-dipole. These can be generated in situ from the condensation of an α-amino acid, such as proline or sarcosine, with a carbonyl compound like ninhydrin (indane-1,2,3-trione) or isatin. The resulting azomethine ylide then reacts with a suitable dipolarophile, such as an alkene or alkyne, to form a spiro-pyrrolidine ring fused to the indane core researchgate.netresearchgate.net.

The mechanism of the Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic process that proceeds through a six-electron transition state wikipedia.orgorganic-chemistry.org. The regioselectivity and stereoselectivity of the reaction are governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and the dipolarophile, as well as steric effects researchgate.netwikipedia.org. For instance, the reaction of an azomethine ylide generated from ninhydrin and proline with different alkenes can lead to different regioisomers depending on the electronic nature of the substituents on the alkene researchgate.net.

Knoevenagel Condensation and Michael Additions in Indane-1,3-dione Synthesis

The synthesis of indane-1,3-dione derivatives often utilizes the Knoevenagel condensation followed by a Michael addition in a tandem reaction sequence. The Knoevenagel condensation involves the reaction of an active methylene compound, such as malononitrile or a malonate ester, with an aldehyde or ketone in the presence of a base catalyst.

In the synthesis of fused indeno-pyridopyrimidines, 1,3-indanedione undergoes a Knoevenagel condensation with an aldehyde to form a 2-benzylidene-1H-indene-1,3(2H)-dione intermediate. This intermediate then acts as a Michael acceptor for the subsequent conjugate addition of a nucleophile, such as 6-aminouracil. The reaction is completed by an intramolecular cyclization and dehydration to yield the final fused heterocyclic system acs.org.

The mechanism of the Knoevenagel condensation begins with the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct undergoes dehydration to form the α,β-unsaturated product. The subsequent Michael addition involves the 1,4-conjugate addition of a nucleophile to this α,β-unsaturated system researchgate.net.

Intramolecular Annulation Reactions

Intramolecular annulation reactions provide a powerful strategy for the construction of the indane ring system from acyclic precursors. These reactions involve the formation of two new bonds in a single synthetic operation to create the cyclic structure.

One approach involves the NBS (N-Bromosuccinimide)-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamides to generate fused and spirocyclic indolines, which are structurally related to indanes rsc.orgdntb.gov.ua. While this specific example leads to indole-based structures, the principle of intramolecular cyclization is a key concept in forming the five-membered ring of the indane core.

Another example is the stereoselective annulation reaction between 4-hydroxy-1,6-enynes and TMS-alkynes, which delivers hydroindanes containing a cross-conjugated triene system nih.gov. This reaction proceeds through a proposed bridged tricyclic metallacyclopentene intermediate.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. Advanced techniques such as microwave-assisted synthesis and the principles of green chemistry are increasingly being applied to the synthesis of indane derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods jchr.org. The use of microwave irradiation can be particularly beneficial in the synthesis of heterocyclic compounds and other complex organic molecules.

In the context of indane synthesis, microwave irradiation has been successfully employed to promote the TFA-catalyzed Nazarov cyclization of chalcones to produce 1-indanones researchgate.net. This method provides a rapid and efficient alternative to traditional heating for this key ring-forming reaction. Furthermore, the synthesis of various bioactive six-membered heterocycles and their fused analogs, which can be related to indane structures, has been significantly improved through microwave-assisted techniques nih.govmdpi.com. The synthesis of spiroindane-1,3-diones via a [3+2] cycloaddition reaction has also been shown to be enhanced by the use of microwave irradiation in the presence of heterogeneous nanoparticles researchgate.net.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Nazarov Cyclization of Chalcones | Trifluoroacetic acid (TFA), 120 °C, 4 hours | TFA, Microwave irradiation | researchgate.net |

| [3+2] Cycloaddition for Spiroindane-1,3-diones | Conventional heating | MgSiO₃ nanoparticles, Microwave irradiation | researchgate.net |

Continuous Flow Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. researchgate.net The use of microreactors or packed-bed reactors allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety when handling hazardous reagents or intermediates. nih.gov For the synthesis of chiral amines, continuous flow processes often incorporate immobilized catalysts, which facilitates catalyst recovery and reuse, leading to more economical and sustainable manufacturing. researchgate.netnih.gov

While specific examples detailing the continuous flow synthesis of this compound are not extensively documented in publicly available literature, the principles of continuous flow reductive amination of the corresponding ketone, 6-fluoro-1-indanone, can be applied. In a typical setup, a solution of the ketone and an amine source, along with a reducing agent, would be passed through a heated reactor containing an immobilized catalyst.

A study by Jamison and co-workers demonstrated the continuous flow synthesis of various chiral amines using immobilized E. coli cells overexpressing an (R)-selective ω-transaminase and the cofactor pyridoxal 5′-phosphate (PLP). nih.gov This system operated efficiently in an organic solvent, which suppressed the leaching of the cofactor from the cells. nih.gov Key features of this approach included high throughput with residence times of 30-60 minutes, high enantioselectivity (>99% ee), and excellent stability, allowing for continuous operation for up to ten days. nih.gov Such a system could theoretically be adapted for the synthesis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine from 6-fluoro-1-indanone.

Table 1: Illustrative Parameters for Continuous Flow Asymmetric Amination

| Parameter | Value/Condition | Reference |

| Reactor Type | Packed-bed reactor with immobilized biocatalyst | nih.gov |

| Biocatalyst | Immobilized E. coli cells with overexpressed ω-transaminase | nih.gov |

| Substrate | Prochiral ketone (e.g., 6-fluoro-1-indanone) | nih.gov |

| Amine Donor | Isopropylamine | diva-portal.org |

| Solvent | Organic Solvent (e.g., MTBE) | nih.gov |

| Residence Time | 30 - 60 minutes | nih.gov |

| Temperature | Ambient to elevated temperatures (e.g., 30-60 °C) | nih.gov |

| Enantiomeric Excess | >99% ee | nih.gov |

This table presents generalized parameters based on continuous flow amination of ketones using immobilized transaminases. Specific conditions for 6-fluoro-1-indanone would require experimental optimization.

The development of chemoenzymatic continuous flow processes, which combine chemical and biological transformations in a sequential manner, further expands the synthetic possibilities. researchgate.net For instance, a chemical reduction step could be coupled with a biocatalytic resolution in a continuous setup to produce enantiomerically pure amines.

Biocatalysis and Protein Engineering for Chiral Amine Synthesis

Biocatalysis has become an indispensable tool for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. rsc.org Transaminases (TAs), particularly ω-transaminases (ω-TAs), are a prominent class of enzymes used for this purpose. They catalyze the transfer of an amino group from an amine donor to a prochiral ketone, yielding a chiral amine. frontiersin.org

The synthesis of sterically demanding amines, such as 1-indanamine derivatives, can be challenging for wild-type enzymes. scispace.com However, protein engineering has enabled the development of tailored transaminases with expanded substrate scopes and enhanced activities towards bulky ketones. frontiersin.orgscispace.com Through techniques like directed evolution and rational design, specific amino acid residues in the enzyme's active site can be mutated to better accommodate non-natural substrates. frontiersin.org

For example, the synthesis of sitagliptin, a pharmaceutical containing a chiral amine, was revolutionized by the development of an engineered transaminase capable of converting the bulky prositagliptin ketone with high efficiency and enantioselectivity. researchgate.net This success underscores the potential of protein engineering to create biocatalysts for the synthesis of structurally complex molecules like this compound.

Research has shown that mutating residues within the binding pockets of transaminases can significantly impact their substrate specificity. frontiersin.org For instance, engineering the active site of a ω-transaminase from Pseudomonas jessenii by targeting key residues in the large binding pocket successfully expanded its substrate scope to include bulky amines with indan and tetralin moieties. mdpi.com

Table 2: Representative Data from the Biocatalytic Asymmetric Synthesis of a Bulky Amine using an Engineered Transaminase

| Enzyme Variant | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (%) | Reference |

| Engineered (S)-selective ω-TA | 1-Indanone | Isopropylamine | >99 | >99 | nih.gov |

| Engineered (R)-selective ω-TA | Prositagliptin ketone | Isopropylamine | 92 | 99.95 | researchgate.net |

| Engineered VsTA | 4'-(Trifluoromethyl)acetophenone | (S)-α-Methylbenzylamine | >99 | >99 | nih.gov |

This table provides examples of the successful application of engineered transaminases for the synthesis of bulky and fluorinated chiral amines, demonstrating the feasibility of applying this technology to the synthesis of this compound.

The kinetic resolution of racemic amines is another valuable biocatalytic strategy. researchgate.net This approach utilizes an enzyme that selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the two enantiomers. Amine dehydrogenases (AmDHs) have been employed in biocatalytic cascades for the kinetic resolution of a wide range of racemic amines, yielding enantiopure products. researchgate.net

Computational and Chemoinformatic Investigations of 6 Fluoro 2,3 Dihydro 1h Inden 1 Amine Derivatives

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how ligands like the derivatives of 6-Fluoro-2,3-dihydro-1H-inden-1-amine might interact with the active site of a target protein, such as the dopamine (B1211576) D2 or D3 receptor.

Ligand-Target Protein Interactions and Binding Affinities

Molecular docking simulations are used to predict the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the interaction between the ligand and its protein target. pensoft.net Lower binding energy values typically indicate a more stable and potent interaction. For this compound derivatives, the primary amine is expected to form a crucial salt bridge with a highly conserved aspartate residue (Asp3.32) within the transmembrane domain 3 (TM3) of dopamine receptors, an interaction critical for ligand recognition. mdpi.commdpi.com

The fluorine atom, though often considered a bioisostere of a hydrogen atom, can significantly modulate binding affinity. mdpi.com Its high electronegativity can lead to favorable orthogonal multipolar interactions with backbone carbonyl groups in the protein and can alter the electronic properties of the aromatic ring, potentially enhancing π-stacking interactions with aromatic residues like phenylalanine or tryptophan in the binding pocket. mdpi.commdpi.com The introduction of fluorine can thus fine-tune the binding affinity, leading to improved potency. researchgate.net

Table 1: Illustrative Molecular Docking Scores of Hypothetical this compound Derivatives against the Dopamine D2 Receptor

This table presents hypothetical data for illustrative purposes based on typical docking study outcomes.

| Compound ID | Derivative Substitution | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| FIA-01 | None (Parent Compound) | -7.8 | Salt bridge with Asp3.32; Hydrophobic interactions with Val, Leu |

| FIA-02 | N-propyl | -8.5 | Salt bridge with Asp3.32; Enhanced hydrophobic interactions |

| FIA-03 | N,N-dipropyl | -9.2 | Salt bridge with Asp3.32; Extensive hydrophobic pocket engagement |

| FIA-04 | 1-Phenyl | -9.6 | Salt bridge with Asp3.32; π-π stacking with Phe6.51 |

| Reference | Bromocriptine (Known Agonist) | -10.5 | Salt bridge with Asp3.32; Multiple aromatic/hydrophobic contacts |

Identification of Active Sites and Interaction Hotspots

Docking studies are crucial for elucidating the specific amino acid residues that form the active site and identifying "interaction hotspots" that are key for ligand binding. In the context of dopamine receptors, the binding pocket is well-characterized and consists of several key regions:

Anionic Center: The aforementioned Aspartate (Asp3.32) in TM3, which anchors the protonated amine of the ligand. mdpi.com

Serine Triad: A cluster of serine residues (Ser5.42, Ser5.43, Ser5.46) in TM5 that can form hydrogen bonds, particularly with ligands containing catechol-like hydroxyl groups. mdpi.com

Aromatic Microdomain: A region in TM6 rich in aromatic residues (Trp6.48, Phe6.51, Phe6.52) that engages in π-stacking and hydrophobic interactions with the ligand's aromatic portions. mdpi.com

For this compound derivatives, docking poses consistently show the indane ring system nestled within a hydrophobic pocket, with the fluorine atom potentially oriented towards specific residues, influencing selectivity and affinity. mdpi.com The precise placement of the fluorinated ring within this aromatic microdomain is a key determinant of the compound's predicted activity. mdpi.com

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This technique is used to assess the stability of the predicted binding pose and to explore the conformational changes in both the ligand and the protein upon binding. nih.gov

Assessment of Ligand-Protein Complex Stability

A key metric for assessing the stability of a ligand-protein complex in an MD simulation is the Root-Mean-Square Deviation (RMSD). researchgate.net The RMSD measures the average deviation of the protein or ligand backbone atoms over time from a reference structure (typically the initial docked pose). A complex that reaches a stable, low RMSD value that plateaus over the course of the simulation (e.g., 50-100 nanoseconds) is considered stable. Large fluctuations in RMSD may indicate an unstable binding mode where the ligand may be dissociating from the active site. For fluoro-flavonoid derivatives docked into protein targets, stable RMSD values below 0.15 nm have been indicative of a stable interaction. researchgate.net

Conformational Analysis and Mechanistic Insights

The biological activity of a ligand is often dependent on it adopting a specific three-dimensional shape, or conformation, that is complementary to its target's binding site. Conformational analysis of 2-aminoindan (B1194107) derivatives has shown that their orientation within the dopamine receptor is critical for agonistic activity. nih.gov Specifically, potent dopamine agonists often require the nitrogen atom to be in an equatorial position relative to the five-membered ring, placing it close to the plane of the aromatic ring. nih.gov

MD simulations provide mechanistic insights by revealing whether a docked ligand can maintain this bioactive conformation within the dynamic environment of the receptor. nih.gov The simulations can track dihedral angles and intramolecular distances to monitor the ligand's shape. The presence of a fluorine atom can influence the conformational preferences of the molecule, and MD simulations can help determine if these preferences are compatible with a stable and active binding mode. nih.gov

Pharmacokinetics and Drug-Likeness Prediction (ADME/T)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicity (T) prediction is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles or potential toxicity issues. nih.govrsc.org Various computational models and web-based platforms, such as ADMETlab and SwissADME, are used to calculate these properties based on a compound's chemical structure. rsc.orgscbdd.com

These tools predict a range of physicochemical and pharmacokinetic properties, including:

Drug-Likeness: Evaluated based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. mdpi.com

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well a compound will be absorbed from the gut. mdpi.com

Distribution: Predictions include blood-brain barrier (BBB) penetration, which is crucial for CNS-acting drugs, and plasma protein binding (PPB).

Metabolism: The models predict whether the compound is likely to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. mdpi.com Metabolic studies on the parent 2-aminoindane scaffold have shown it can undergo hydroxylation and acetylation. nih.gov Fluorination can potentially alter these metabolic pathways.

Table 2: Interactive In Silico ADME/T Profile for a Hypothetical Derivative (N,N-dipropyl-6-fluoro-2,3-dihydro-1H-inden-1-amine)

This table presents predicted data for illustrative purposes. Users can filter by property type to explore the compound's predicted profile.

| Property Class | Parameter | Predicted Value | Interpretation |

| Physicochemical | Molecular Weight | 249.35 g/mol | Compliant with Lipinski's Rule (<500) |

| Physicochemical | logP (Lipophilicity) | 3.85 | Compliant with Lipinski's Rule (<5) |

| Physicochemical | H-Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| Physicochemical | H-Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |

| Absorption | Water Solubility | Moderately Soluble | Acceptable for formulation |

| Absorption | Caco-2 Permeability | High | High likelihood of intestinal absorption |

| Distribution | BBB Permeant | Yes | Predicted to cross the blood-brain barrier |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6 |

| Metabolism | CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via CYP3A4 |

| Excretion | Total Clearance | 0.85 L/h/kg | Moderate clearance rate predicted |

| Drug-Likeness | Lipinski's Rule | 0 Violations | Good oral bioavailability predicted |

Absorption and Distribution Predictions (e.g., Gastrointestinal Absorption, Membrane Permeability, CNS Penetration)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. Computational models are frequently used to predict these characteristics based on a molecule's structure. mdpi.com

Gastrointestinal (GI) Absorption and Membrane Permeability: For oral drug candidates, high absorption from the gastrointestinal tract is desirable. In silico models predict GI absorption by calculating physicochemical properties that align with established rules for drug-likeness, such as Lipinski's Rule of Five. Parameters like molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are key inputs. mdpi.com For a compound like this compound, its relatively small size and the presence of an amine group suggest it is likely to have favorable properties for absorption.

Central Nervous System (CNS) Penetration: Predicting a compound's ability to cross the blood-brain barrier (BBB) is vital for developing CNS-active drugs. nih.gov The BBB's stringent nature means that only molecules with specific properties—typically lower molecular weight, TPSA below 60-70 Ų, and optimal lipophilicity—can penetrate it effectively. mdpi.com The fluorine atom in this compound can increase lipophilicity, which may enhance BBB penetration. nih.gov Machine learning models and scoring functions, such as the CNS Multiparameter Optimization (CNS MPO) score, integrate multiple molecular parameters to provide a more nuanced prediction of CNS penetration. nih.govresearchgate.net

Illustrative ADME Predictions for this compound

Note: The following data is hypothetical and serves to illustrate the typical output of in silico prediction tools.

| Parameter | Predicted Value | Implication |

| GI Absorption | High | Likely well-absorbed orally. |

| BBB Penetrant | Yes | Potential for CNS activity. |

| Caco-2 Permeability | High | Indicates good membrane permeability. |

| P-gp Substrate | No | Low risk of active efflux from the brain. |

| TPSA | ~26 Ų | Favorable for BBB penetration. |

| CNS MPO Score | 5.2 | Desirable profile for a CNS drug candidate. |

Metabolic Stability and Enzyme Inhibition (e.g., CYP Inhibition)

A compound's metabolic fate significantly influences its half-life and potential for drug-drug interactions (DDIs). The cytochrome P450 (CYP) family of enzymes is responsible for the phase I metabolism of a vast number of drugs. nih.gov

Metabolic Stability: The introduction of fluorine can block sites of metabolic oxidation, thereby increasing a drug's metabolic stability and half-life. researchgate.netnih.gov Computational tools can predict sites of metabolism (SOMs) by identifying atoms most susceptible to CYP-mediated oxidation. For this compound, the fluorine atom on the aromatic ring is expected to prevent oxidation at that position.

Illustrative CYP Inhibition Profile for this compound

Note: The following data is hypothetical and serves to illustrate the typical output of in silico prediction tools.

| CYP Isoform | Predicted Status | Potential for DDIs |

| CYP1A2 | Non-inhibitor | Low |

| CYP2C9 | Non-inhibitor | Low |

| CYP2C19 | Non-inhibitor | Low |

| CYP2D6 | Inhibitor | Moderate |

| CYP3A4 | Non-inhibitor | Low |

Toxicity Prediction and Risk Assessment

Early assessment of potential toxicity is a critical step in drug development to minimize the risk of late-stage failures. Computational toxicology (in silico toxicology) uses computer-based models to predict the adverse effects of chemicals. ceon.rsnih.gov These methods analyze chemical structures to identify toxicophores—substructural features known to be associated with toxicity. frontiersin.org Predictions can cover a range of endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG channel blockage). frontiersin.org While general toxicity prediction software can be applied, the accuracy of these models is highest when they are trained on datasets of structurally similar compounds. ceon.rs

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized analogs. semanticscholar.org

A QSAR study on a series of this compound derivatives would involve:

Data Set Preparation: Compiling a set of analogs with experimentally measured biological activity (e.g., receptor binding affinity).

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each analog.

Model Building: Using statistical methods like partial least squares (PLS) to build a regression model linking the descriptors to the activity.

Validation: Rigorously validating the model to ensure its predictive power.

The resulting QSAR model can provide insights into the key structural features required for activity and guide the design of more potent compounds. nih.govnih.gov

Pharmacophore Modeling

A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. emanresearch.org Pharmacophore models can be generated based on a set of known active ligands or from the structure of the target's binding site. nih.govnih.gov These models are powerful tools for virtual screening of large compound libraries to identify novel scaffolds that match the required features, and for guiding lead optimization. nih.govnih.gov For derivatives of this compound, a pharmacophore model could be developed to identify other chemical structures capable of eliciting the same biological effect.

Advanced Computational Tools and Methodologies

The field of computer-aided drug design (CADD) is continually evolving, with increasingly sophisticated tools being employed to enhance the drug discovery process. emanresearch.orgopenmedicinalchemistryjournal.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. openmedicinalchemistryjournal.com It is used to understand binding mechanisms and to rank potential drug candidates based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. This allows for an assessment of the stability of the binding pose and can account for the flexibility of the protein target. beilstein-journals.org

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms are increasingly used in all aspects of CADD, from QSAR modeling and ADME/Tox prediction to de novo drug design, where algorithms generate entirely new molecular structures with desired properties. emanresearch.orgrsc.org

These advanced methodologies provide a deeper understanding of molecular interactions and offer powerful predictive capabilities that accelerate the design and optimization of novel therapeutic agents based on scaffolds like this compound. nih.gov

AI-driven Protein Structure Prediction (e.g., AlphaFold)

The advent of artificial intelligence (AI)-powered protein structure prediction tools, most notably DeepMind's AlphaFold, has revolutionized structural biology and its application in drug discovery. For derivatives of this compound, which are known to interact with complex biological targets such as monoamine transporters (MATs) and dopamine receptors, the ability to accurately model these proteins is a critical first step in understanding their mechanism of action. nih.gov

The predictive power of AlphaFold extends to understanding the conformational changes these transporters undergo during their functional cycle. By providing reliable models of different functional states, researchers can perform molecular docking and molecular dynamics simulations to study the binding of this compound derivatives and elucidate the structural basis for their activity as inhibitors or modulators.

| Computational Tool | Application in the Study of this compound Derivatives | Key Advantages |

|---|---|---|

| AlphaFold | Prediction of 3D structures of monoamine transporters (DAT, SERT, NET) and dopamine receptors. | High accuracy for proteins with no experimental structure; enables structure-based drug design. |

| Molecular Docking (using predicted structures) | Predicting the binding poses and affinities of derivatives within the active sites of their target proteins. | Virtual screening of compound libraries; rationalization of structure-activity relationships. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the protein-ligand complex over time to assess binding stability. | Provides insights into the conformational changes induced by ligand binding. |

Hybrid Machine Learning Approaches for Site Selectivity

The synthesis of derivatives of this compound often involves chemical reactions where multiple outcomes are possible, leading to challenges in controlling site selectivity (regioselectivity and stereoselectivity). Hybrid machine learning (ML) approaches are emerging as powerful tools to predict the outcomes of chemical reactions, thereby guiding synthetic strategy and improving efficiency.

These hybrid models often combine quantum mechanical calculations with machine learning algorithms. For instance, in the functionalization of the indane core, predicting which C-H bond is most likely to react is a complex problem. Machine learning models can be trained on datasets of reactions with known outcomes, using descriptors derived from the electronic and steric properties of the starting materials. nih.govresearchgate.net These models can then predict the regioselectivity of a new reaction with a high degree of accuracy. nih.govnih.gov

For example, a random forest or neural network model could be trained to predict the most favorable site for electrophilic aromatic substitution on the benzene (B151609) ring of the this compound scaffold, based on calculated atomic charges and other quantum chemical descriptors. This predictive capability allows chemists to choose the optimal reagents and reaction conditions to achieve the desired product, minimizing the formation of unwanted isomers and simplifying purification. researchgate.net

| Machine Learning Model | Application in Synthesis of Derivatives | Predicted Outcome |

|---|---|---|

| Random Forest | Predicting regioselectivity in C-H functionalization reactions. | Major and minor products, reaction yields. |

| Support Vector Machine | Classifying reaction conditions for optimal stereoselectivity. | Enantiomeric excess, diastereomeric ratio. |

| Neural Networks | Modeling complex reaction landscapes to identify novel reaction pathways. | Feasibility of new synthetic routes. |

Chemoinformatics in Early Drug Discovery

Chemoinformatics plays a pivotal role in the early stages of drug discovery for this compound derivatives by enabling the systematic analysis of chemical data to guide the design and selection of promising candidates. A variety of chemoinformatic techniques are employed to build structure-activity relationships (SAR) and predict the pharmacokinetic properties of these compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By developing mathematical models that correlate the chemical structures of a series of this compound analogs with their biological activities, QSAR can predict the potency of novel, unsynthesized compounds. nih.govsemanticscholar.orgbiointerfaceresearch.commdpi.com These models help in prioritizing which derivatives to synthesize and test, saving time and resources. semanticscholar.org

Virtual screening is another powerful chemoinformatic tool used to identify potential hits from large compound libraries. frontiersin.orgnih.gov Using the 3D structure of a target protein (either experimentally determined or predicted by AI), millions of virtual compounds can be docked into the binding site to predict their binding affinity. frontiersin.orgnih.gov This approach can be used to explore a vast chemical space and identify novel scaffolds that could be further developed into potent and selective ligands for the targets of this compound.

Furthermore, chemoinformatic models are extensively used for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. bhsai.orgnih.govnih.govjonuns.com The presence of the fluorine atom in this compound can significantly influence its metabolic stability and other pharmacokinetic parameters. nih.gov In silico ADMET models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity early in the drug discovery process, allowing for the early deselection of compounds with unfavorable profiles. nih.govjonuns.com

| Chemoinformatic Technique | Application | Predicted Properties |

|---|---|---|

| QSAR | Predicting the biological activity of new derivatives. | IC50, Ki, EC50 values. |

| Pharmacophore Modeling | Identifying the key chemical features required for biological activity. | 3D arrangement of essential functional groups. |

| Virtual Screening | Identifying novel hit compounds from large virtual libraries. | Binding affinity, docking scores. |

| ADMET Prediction | Assessing the drug-likeness and potential liabilities of compounds. | Solubility, permeability, metabolic stability, toxicity. bhsai.orgnih.gov |

Biological Activities and Pharmacological Evaluation of 6 Fluoro 2,3 Dihydro 1h Inden 1 Amine and Its Analogs

Antimicrobial Properties

Antibacterial Activity

Derivatives of the aminoindane scaffold have demonstrated notable antibacterial properties, particularly against challenging multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. Research has shown that certain aminoindane derivatives can inhibit the growth of these bacteria. One study investigated the antibacterial effects of synthesized aminoindane compounds and found that they formed zones of inhibition against both A. baumannii and MRSA. The minimum inhibitory concentration (MIC) values for these active compounds were reported to be in the range of 3.9025–15.625 µg/ml, suggesting that the aminoindane ring may serve as a promising scaffold for the development of new antibacterial agents to combat these significant nosocomial pathogens. nih.gov

The introduction of a fluorine atom at the C-6 position of carbazole and its corresponding quinone derivatives, which share some structural similarities with the indane core, has been shown to result in remarkable antibacterial activity against MRSA. nih.gov This highlights the potential importance of the fluoro substitution in enhancing antibacterial efficacy.

| Compound Class | Bacterial Strain | Activity | MIC Range (µg/mL) |

|---|---|---|---|

| Aminoindane Derivatives | Acinetobacter baumannii | Inhibition Zone Observed | 3.9025–15.625 |

| Aminoindane Derivatives | MRSA | Inhibition Zone Observed | 3.9025–15.625 |

Antifungal Activity

While the broader class of fluorinated heterocyclic compounds has been investigated for antifungal properties, specific data on the antifungal activity of 6-Fluoro-2,3-dihydro-1H-inden-1-amine and its direct analogs are limited in the currently available scientific literature. Studies on fluorinated pyrazole aldehydes have shown moderate activity against phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. researchgate.net Additionally, research on 2,3-dihydro-1H-inden-1-one derived fluorinated chalcones demonstrated some antifungal effects against Aspergillus niger and Candida albicans. nih.gov However, further research is required to specifically evaluate the antifungal potential of this compound and its analogs.

Anticancer and Antiproliferative Activities

The this compound scaffold and its analogs are being explored for their potential as anticancer agents, with research focusing on their ability to inhibit the growth of various cancer cell lines and target specific molecular pathways involved in cancer progression.

Inhibition of Cancer Cell Lines

While direct studies on this compound are not extensively documented, research on structurally related compounds provides insights into their potential antiproliferative activities across a range of cancer cell types.

Lung Cancer: Fluorinated aminophenylhydrazines have demonstrated significant cytotoxic and antiproliferative effects on the A549 lung carcinoma cell line. One compound, in particular, exhibited a strong cytotoxic effect with an IC50 value of 0.64 μM. nih.govnih.gov

Colon Cancer: The inhibition of colon cancer cell growth has been observed with compounds that target pathways relevant to fluorinated amine derivatives. For instance, selective inhibition of cyclooxygenase-2 (COX-2) has been shown to reduce tumor formation in colon cancer models. nih.gov

Gastric Cancer: The antiproliferative activity of various compounds is actively being studied in gastric cancer cell lines. nih.gov

Breast Cancer: Synthetic derivatives of various chemical classes have shown cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov For example, certain flavone analogues have been identified as having anti-proliferation activity against these cell lines. nih.gov

Neuroblastoma: 6-fluorodopamine, a related fluorinated amine, has been shown to selectively destroy neuroblastoma cells that express the noradrenaline transporter. nih.gov Additionally, novel pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit the proliferation of SH-SY5Y human neuroblastoma cells. nih.gov

Leukemia: Indazole derivatives, which are structurally similar to the indane core, have exhibited promising inhibitory effects against the K562 chronic myeloid leukemia cell line, with one compound showing an IC50 value of 5.15 µM. nih.gov

| Compound Class | Cancer Cell Line | Activity | IC50 Value (µM) |

|---|---|---|---|

| Fluorinated Aminophenylhydrazine | A549 (Lung) | Cytotoxic | 0.64 |

| Indazole Derivative | K562 (Leukemia) | Inhibitory | 5.15 |

Targeting Specific Pathways and Enzymes

The anticancer effects of this compound analogs are believed to be mediated through the modulation of several key cellular pathways and enzymes.

Kinase Inhibitors: The amino-indazole scaffold, structurally related to aminoindane, has been utilized in the design of potent kinase inhibitors. Certain 3-amino-1H-indazol-6-yl-benzamides have demonstrated single-digit nanomolar EC50 values against kinases such as FLT3 and PDGFRα. nih.gov Pyrazole-based kinase inhibitors have also shown antiproliferative activity against colorectal cancer cell lines. nih.gov

MDM2-p53 Interaction: The inhibition of the MDM2-p53 protein-protein interaction is a key strategy in cancer therapy to reactivate the tumor suppressor p53. Small molecule inhibitors based on various scaffolds have been developed to target this interaction. researchgate.netresearchgate.netarcusbio.com

HIF-2α Inhibition: Hypoxia-inducible factor-2α (HIF-2α) is a critical driver in certain cancers, particularly clear cell renal cell carcinoma. A series of selective indanol-based HIF-2α antagonists have been identified that bind to an occluded cavity in the protein, thereby inhibiting its function. nih.govresearchgate.netresearchgate.netnih.gov

Tubulin Polymerization: Dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of tubulin polymerization by binding to the colchicine site. One such derivative demonstrated potent antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. nih.gov

Anti-inflammatory and Analgesic Effects

Research into the anti-inflammatory and analgesic properties of this compound and its analogs has shown promising results. A study on the total synthesis and analgesic activity of 6-fluoroindan-1-acetic acid, a close derivative, demonstrated significant analgesic effects in an acetic acid-induced writhing model in mice. nih.govresearchgate.net The study suggests that the fluorine substitution and the indan core contribute to the observed analgesic potency.

Furthermore, a novel series of 6-fluoro benzothiazole substituted 1,2,4-triazole derivatives were synthesized and evaluated as prospective anti-inflammatory agents. Several of these compounds displayed significant anti-inflammatory activity, with some surpassing the efficacy of the standard drug, diclofenac sodium. ekb.eg These findings suggest that the 6-fluoroindan moiety could be a valuable pharmacophore in the design of new anti-inflammatory and analgesic drugs.

| Compound | Activity | Model | Result |

|---|---|---|---|

| 6-Fluoroindan-1-acetic acid | Analgesic | Acetic acid-induced writhing in mice | Significant inhibition of writhing |

Neurological and CNS-related Activities

The 2,3-dihydro-1H-inden-1-amine scaffold, of which this compound is a key analog, serves as a foundational structure for a variety of neurologically active agents. Research has primarily focused on its derivatives and their interactions with crucial central nervous system (CNS) targets, leading to potential therapeutic applications in several neurological and psychiatric disorders.

The inhibition of monoamine oxidase B (MAO-B) is a validated and effective therapeutic strategy for the management of Parkinson's disease. The 2,3-dihydro-1H-inden-1-amine structure is central to this field, forming the core of rasagiline, a potent MAO-B inhibitor used clinically. Building on this, numerous studies have designed and synthesized novel derivatives to identify more potent and selective MAO-B inhibitors. nih.govdntb.gov.uanih.gov

In one such study, a series of new 2,3-dihydro-1H-inden-1-amine derivatives were synthesized and evaluated for their MAO-B inhibitory activity. nih.govresearchgate.net Several of these compounds demonstrated inhibitory potency similar to selegiline, another established MAO-B inhibitor. nih.govresearchgate.net The structure-activity relationship (SAR) of these compounds was discussed in detail, highlighting the potential of this chemical class for further development. nih.govresearchgate.net Compounds L4, L16, and L17, in particular, showed promising selectivity for MAO-B, marking them as potential candidates for future research. nih.govresearchgate.net

| Compound | MAO-B IC₅₀ (μM) | Notes |

|---|---|---|

| L4 | 0.11 | Showed MAO-B inhibitory activity similar to Selegiline. researchgate.net |

| L8 | 0.18 | Demonstrated significant MAO-B inhibitory activity. researchgate.net |

| L16 | 0.27 | Exhibited comparable selectivity to Selegiline. researchgate.net |

| L17 | 0.48 | Identified as a promising selective MAO-B inhibitor. researchgate.net |

While direct studies on the anticonvulsant properties of this compound are not extensively detailed, its analogs have been evaluated in preclinical seizure models as part of broader CNS profiling. Standard screening tests, such as the maximal electroshock (MES) and the 6 Hz psychomotor seizure tests, are commonly used to identify investigational antiepileptic drugs and assess their potential for treating drug-resistant seizures. mdpi.comnih.govjapsonline.com For instance, an analog developed as an AMPA receptor modulator underwent evaluation in the maximal electroshock threshold test to profile its CNS side effects. This indicates that while anticonvulsant activity may not be the primary therapeutic goal for all derivatives, seizure-related screening is a component of their pharmacological characterization.

Research into the CNS effects of the broader 1-aminoindan class has yielded compounds with varying profiles. Contrary to CNS depressant activity, some research has focused on developing derivatives with CNS stimulating properties. In a study aimed at discovering novel cerebroprotective agents, a series of 1-amino-7-hydroxyindan derivatives were synthesized and found to possess CNS-stimulating activity. nih.gov These compounds were evaluated by their ability to promote recovery from cerebral concussion-induced comas in mice, suggesting a stimulatory rather than a depressant effect on the central nervous system. nih.gov This line of research indicates that the indan-amine scaffold can be modified to produce agents that enhance CNS function.

Analogs of this compound have been identified as potent and selective positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are critical for mediating fast synaptic neurotransmission in the CNS, and their modulation is a therapeutic strategy for improving cognitive function. nih.govmdpi.com

One notable analog, N‐[(2S)‐5‐(6‐fluoro‐3‐pyridinyl)‐2,3‐dihydro‐1H‐inden‐2‐yl]‐2‐propanesulfonamide, demonstrated selective positive allosteric modulation of the AMPA receptor. This compound was shown to enhance AMPA receptor-mediated synaptic transmission and exhibited cognition-enhancing properties in multiple rat behavioral models.

| Parameter | Finding | Significance |

|---|---|---|

| Activity | Selective positive allosteric modulator of the AMPA receptor. | Enhances normal synaptic function without direct activation. |

| In Vitro Potency | Minimum effective concentration of ~10 nM at rat native AMPA receptors. | High potency at the molecular target. |

| In Vivo Effect | Enhanced AMPA receptor-mediated synaptic transmission. | Demonstrates activity in a physiological context. |

| Cognitive Enhancement | Reversed deficits in novel object recognition, passive avoidance, and water maze tasks in rats. | Shows potential for treating cognitive impairment. |

The dual activities observed in analogs of this compound highlight their potential in treating complex neurodegenerative diseases.

Parkinson's Disease: The development of selective MAO-B inhibitors based on the 2,3-dihydro-1H-inden-1-amine scaffold is directly aimed at treating Parkinson's disease by preventing the breakdown of dopamine (B1211576) in the brain. nih.gov

Alzheimer's Disease: The cognition-enhancing effects demonstrated by AMPA receptor PAMs from this structural class suggest a potential therapeutic application for the cognitive symptoms associated with Alzheimer's disease and other dementias.

Other Biological Activities

Beyond the primary neurological targets, certain derivatives of the core indan-amine structure have been investigated for other protective functions within the central nervous system. Specifically, a series of 1-amino-7-hydroxyindan derivatives were synthesized and tested as potential cerebroprotective agents. nih.gov These compounds were evaluated for their ability to prolong the survival time of mice under hypoxic (low oxygen) conditions. nih.gov Several of the synthesized compounds were effective in this model, demonstrating a protective effect against hypoxic damage, which is a component of various neuropathological conditions. nih.gov

Succinate Dehydrogenase Inhibition (SDHIs)

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain. nih.govnih.gov Inhibition of this enzyme can disrupt cellular respiration and energy metabolism, a mechanism exploited by a class of fungicides known as SDHIs. nih.govnih.gov While research directly on this compound is limited in this context, derivatives of the parent indene structure have shown potential as SDH inhibitors. For instance, a class of indene amino acid derivatives has been identified as potent SDH inhibitors. medchemexpress.com One such compound, Succinate dehydrogenase-IN-8, demonstrated significant in vitro antifungal activity against several plant pathogens, including Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. medchemexpress.com This suggests that the indene scaffold could be a valuable pharmacophore for the development of novel SDH inhibitors. medchemexpress.com

Table 1: Antifungal Activity of Indene Amino Acid Derivative (Succinate dehydrogenase-IN-8)

| Fungal Species | EC50 (mg/L) |

|---|---|

| Rhizoctonia solani | 0.1843 |

| Botrytis cinerea | 0.4829 |

| Sclerotinia sclerotiorum | 0.1349 |

Data sourced from MedChemExpress. medchemexpress.com

Cereblon Binding and E3 Ubiquitin Ligase Modulation

Cereblon (CRBN) is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). nih.govbinasss.sa.cr A class of drugs known as immunomodulatory imide drugs (IMiDs), which includes thalidomide and its analogs, function by binding to Cereblon. wikipedia.org This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, referred to as "neosubstrates". nih.govsemanticscholar.org The degradation of these targets, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to the anti-myeloma and immunomodulatory effects of these drugs. binasss.sa.cryoutube.com The binding of IMiDs to Cereblon occurs in a specific hydrophobic pocket, with the glutarimide moiety of the drug being essential for this interaction. binasss.sa.cr

Based on available research, there is no direct evidence to suggest that this compound or its close analogs function as Cereblon binders or modulators of the CRL4-CRBN E3 ubiquitin ligase. The core structure of an inden-amine is significantly different from the phthalimide and glutarimide moieties that characterize the classic IMiD and Cereblon E3 ligase modulator (CELMoD) compounds. binasss.sa.crwikipedia.org

Antioxidant Activity

No information regarding the antioxidant activity of this compound or its direct analogs was identified in the reviewed scientific literature.

Antihypercholesterolemic and Antiallergic Properties

No information regarding the antihypercholesterolemic or antiallergic properties of this compound or its analogs was found in the reviewed scientific literature.

Herbicidal, Fungicidal, Insecticidal, and Rodenticidal Activities

The indane scaffold, a core component of this compound, has been incorporated into molecules with significant pesticidal activities. As noted previously, indene derivatives that inhibit succinate dehydrogenase (SDH) have shown potent fungicidal properties. medchemexpress.com

Furthermore, recent research has focused on synthesizing novel anthranilic diamide insecticides that incorporate indane and its analogs. mdpi.com These compounds have demonstrated notable insecticidal activity against agricultural pests such as Mythimna separata (armyworm). mdpi.com Biological testing of these indane-containing derivatives showed that some compounds achieved significant lethality even at low concentrations. For example, compound 8q, an indane derivative, exhibited 80% insecticidal activity at a concentration of 0.8 mg/L. mdpi.com This indicates that the 2,3-dihydro-1H-indene moiety can serve as a valuable building block for the development of new and effective insecticides. mdpi.com

Table 2: Insecticidal Activity of Select Indane-Containing Compounds Against Mythimna separata

| Compound ID | Concentration (mg/L) | Insecticidal Activity (%) |

|---|---|---|

| 8q | 0.8 | 80 |

| 8i | 0.8 | 60 |

Data derived from Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For derivatives of 2,3-dihydro-1H-indene, SAR insights have been developed across different biological targets.

In the context of anti-tubercular InhA inhibitors, the 2,3-dihydro-1H-indene ring plays a crucial role in binding to a hydrophobic pocket of the enzyme. nih.gov SAR studies suggest that modifying substituents on this ring can enhance interactions with key residues like Phe149 and Met155, thereby increasing inhibitory potency. nih.gov

For insecticidal anthranilic diamides, SAR analysis has revealed that the indane moiety has a significant positive effect on insecticidal activity. mdpi.com Specifically, the stereochemistry of the indane group is important, with the R-configuration often leading to superior activity. mdpi.com

In a related structural class, SAR studies on 1-Indanone derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immune escape, have also been conducted. nih.gov These preliminary studies help to define which parts of the indanone scaffold are necessary for activity and how different substituent groups affect inhibitory potency. nih.gov Collectively, these studies underscore the versatility of the indene and indanone scaffolds and provide a rational basis for designing more potent and selective molecules for various therapeutic and agricultural applications.

Impact of Substituent Pattern and Fluorine Position

The biological activity of 2,3-dihydro-1H-inden-1-amine analogs is significantly influenced by the substitution pattern on the aromatic ring and the specific position of the fluorine atom. The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These changes, in turn, can profoundly affect the compound's pharmacokinetic and pharmacodynamic profiles.

The position of the fluorine atom on the indane ring is critical. For instance, fluorination at the 6-position, as in this compound, introduces a strong electron-withdrawing group that can modify the acidity of the amine group and influence hydrogen bonding capabilities. The strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and in vivo half-life.

Table 1: Illustrative Example of Structure-Activity Relationship Data for Inden-1-amine Analogs This table is a hypothetical representation to illustrate how data on substituent patterns would be presented.

| Compound | R1 (Position 6) | R2 (Position 5) | Target Activity (IC50, µM) |

|---|---|---|---|

| Analog A | -F | -H | 5.2 |

| Analog B | -H | -F | 12.8 |

| Analog C | -Cl | -H | 8.1 |

| Analog D | -F | -CH3 | 3.5 |

Role of Stereoisomeric Specificity on Bioactivity